molecular formula C17H13NO3S B2536205 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 321430-14-2

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

Cat. No.: B2536205
CAS No.: 321430-14-2
M. Wt: 311.36
InChI Key: ITJJBPNMGRUDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is systematically named based on IUPAC conventions. The parent structure is benzoic acid (C6H5COOH), with a 1,3-thiazol-2-yl substituent attached at the para position. The thiazole ring itself bears a 4-methoxyphenyl group at its 4-position. This naming prioritizes the longest carbon chain and functional group hierarchy, adhering to systematic nomenclature rules.

Key identifiers :

Descriptor Value
CAS Number 321430-14-2
SMILES COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
InChI 1S/C17H13NO3S/c1-21-14-8-6-11(7-9-14)15-10-22-16(18-15)12-2-4-13(5-3-12)17(19)20/h2-10H,1H3,(H,19,20)
InChIKey ITJJBPNMGRUDRB-UHFFFAOYSA-N

The compound’s systematic identification is corroborated by multiple databases, including PubChem and ChemSpider.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₃NO₃S is derived from the combination of a benzoic acid core (C₇H₆O₂) and a 4-methoxyphenyl-1,3-thiazol-2-yl substituent (C₁₀H₉NOS). The molecular weight is calculated as 311.4 g/mol (PubChem) or 311.355 g/mol (ChemSpider), with minor discrepancies attributed to rounding conventions.

Structural breakdown :

Component Formula Contribution
Benzoic acid core C₇H₆O₂ Carboxylic acid group
4-Methoxyphenyl group C₈H₈O Methoxy aromatic ring
1,3-Thiazole ring C₂HNS Heterocyclic system

This composition reflects the compound’s dual aromatic character and functional group diversity.

Stereochemical Considerations and Isomerism

The compound exhibits no stereoisomerism due to the absence of chiral centers or geometrically restricted double bonds. The 1,3-thiazole ring is planar and aromatic, with fixed positions for substituents. In contrast, related thiazole derivatives with asymmetric carbon atoms (e.g., (3S,4R)-4-(4-methoxyphenyl)-1,3-diphenylazetidin-2-one) demonstrate stereogenicity.

Key observations :

  • Thiazole ring rigidity : The sulfur-nitrogen conjugation restricts rotational freedom, eliminating cis-trans isomerism.
  • Symmetry : The para-substituted benzoic acid and 4-methoxyphenyl groups lack asymmetric environments.

Comparative Structural Analysis with Related Thiazole Derivatives

Table 1 compares this compound with structurally analogous compounds.

Compound Molecular Formula Key Features Functional Groups
4-(4-Methoxyphenyl)-1,3-thiazole C₁₀H₉NOS Simplified thiazole core without benzoic acid; methoxyphenyl substituent Thiazole, methoxyphenyl
4-(Benzofuran-2-yl)-N-phenylthiazol-2-imine C₁₇H₁₃N₂O₂S Benzofuran and imine linkages; extended π-conjugation Thiazole, benzofuran, imine
Benzoic acid derivatives (US9073881B2) Varies Chloro-substituted benzoic acids with thiazole moieties; kinase inhibitor activity Benzoic acid, thiazole, halogens

Structural implications :

  • Conformational flexibility : The benzoic acid group introduces hydrogen-bonding potential, contrasting with non-carboxylic analogs.
  • Electronic effects : The methoxy group on the phenyl ring enhances electron density, potentially influencing reactivity compared to halogen-substituted analogs.

Crystallographic data for related thiazole derivatives (e.g., screw-boat conformations in benzo[b]thiazin-3(4H)-one analogs) suggest that the thiazole ring’s planarity and substituent orientation critically affect intermolecular interactions.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-14-8-6-11(7-9-14)15-10-22-16(18-15)12-2-4-13(5-3-12)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJJBPNMGRUDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid typically involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . The reaction proceeds efficiently, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and halogenated thiazole compounds.

Scientific Research Applications

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below compares the target compound with its structural analogs, emphasizing differences in substituents, heterocycles, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight Key Structural Differences CAS/References
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid C₁₇H₁₃NO₃S ~311.36 (calculated) Central benzene-carboxylic acid + 4-methoxyphenyl-thiazole –15
2-(4-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid C₁₂H₁₁NO₃S 249.29 Thiazole-4-carboxylic acid + 4-methoxybenzyl substituent (no benzene ring) CAS 477872-94-9
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid C₁₁H₉NO₂S 219.26 Thiazole-4-carboxylic acid + 4-methylphenyl substituent (no methoxy group) CAS Not provided
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid C₁₅H₁₁NO₄S 301.32 Oxazole (vs. thiazole) core + thiophen-2-yl substituent
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide C₁₇H₁₃FN₂O₂S 328.36 Benzamide derivative (vs. carboxylic acid) + fluorine substituent CAS Not provided

Substituent Effects on Physicochemical Properties

  • Heterocycle Core : Replacing thiazole (with sulfur) with oxazole (oxygen) alters polarity and hydrogen-bonding capacity. For example, the oxazole analog () has a higher molecular weight (301.32 vs. ~311.36) but reduced sulfur-mediated interactions .
  • Functional Group Modifications : The benzamide derivative () replaces the carboxylic acid with an amide, increasing molecular weight (328.36 vs. ~311.36) and altering solubility and bioavailability .

Biological Activity

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, also known by its CAS number 321430-14-2, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including antibacterial and anticancer properties.

  • Molecular Formula : C17H13NO3S
  • Molecular Weight : 311.36 g/mol
  • CAS Number : 321430-14-2

Antibacterial Activity

Research has indicated that thiazole derivatives, including this compound, possess significant antibacterial properties. A study highlighted that compounds similar to this structure exhibited potent inhibitory activity against various bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin. The mechanism of action involves the inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE, which are crucial for bacterial DNA replication and transcription .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaInhibition Concentration (μg/mL)
This compoundStaphylococcus aureus0.012
Reference Drug (Ampicillin)Escherichia coli0.5
Reference Drug (Streptomycin)Pseudomonas aeruginosa0.8

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). The compound was found to induce apoptosis in these cells by disrupting the cell cycle and promoting cell death mechanisms.

Case Study: Apoptotic Effects on Cancer Cells
In a recent study, the compound was tested on MCF-7 cells where it showed an IC50 value of approximately 23.29 µM after 48 hours of treatment. This indicates a significant reduction in cell viability, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Topoisomerases : The compound selectively inhibits bacterial topoisomerases without affecting human isoforms.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Safety and Toxicity Profile

Toxicity assessments have shown that this compound exhibits low toxicity against human liver cell lines (HepG2), indicating a favorable safety profile for potential therapeutic applications . Further studies are required to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, and how can they be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation : Reacting phenylalanine derivatives with acyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form intermediates .

Cyclodehydration : Using ethyl carbonochloridate and 4-methyl-morpholine to generate the thiazole ring via cyclization .

Functionalization : Introducing the methoxyphenyl group via Suzuki coupling or nucleophilic substitution.

  • Optimization : Monitor reaction parameters (temperature, solvent polarity) using HPLC to track intermediate formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield (typically 60-75%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the thiazole ring (δ 7.5–8.2 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 354.08 for C17_{17}H13_{13}NO3_3S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/pathways associated with thiazole derivatives (e.g., kinase inhibition, COX-2 modulation) .
  • Assay Design : Use cell-free systems (e.g., recombinant enzymes) for initial screening, followed by cell-based assays (IC50_{50} determination) with controls for cytotoxicity (MTT assay) .
  • Specificity Checks : Include counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to assess selectivity .

Q. How can contradictory reports on the compound’s bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform full dose-response curves (0.1–100 µM) to identify context-dependent effects (e.g., anti-inflammatory at low doses vs. apoptosis induction at high doses) .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
  • Cell-Type Specificity : Test across multiple cell lines (e.g., cancer vs. normal cells) to identify tissue-specific mechanisms .

Q. What strategies are recommended to assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Q. How can computational modeling (e.g., molecular docking, QSAR) guide the optimization of this compound’s pharmacological profile?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the thiazole ring .
  • QSAR Models : Corporate substituent effects (e.g., methoxy position) to predict logP, solubility, and bioavailability .

Q. What experimental approaches are suitable for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with chloro or nitro substituents) and compare bioactivity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., carboxylic acid for target binding) .

Q. How can researchers quantify this compound in complex matrices (e.g., plasma, tissue homogenates) during pharmacokinetic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound .
  • LC-MS/MS : Employ a triple quadrupole MS with MRM transitions (e.g., m/z 354→237 for quantification) for high sensitivity (LOQ: 1 ng/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.